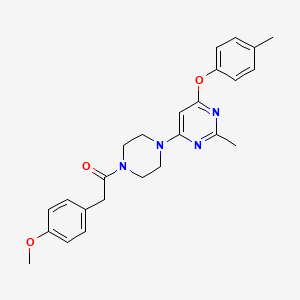
2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)ethanone , often referred to as a pyrimidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on existing literature, providing insights into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a methoxyphenyl group, a piperazine moiety, and a pyrimidine ring, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that pyrimidine derivatives, including the compound , exhibit a range of biological activities such as:
- Antitumor Activity : Several studies have demonstrated that compounds with similar structures possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives with piperazine and pyrimidine functionalities have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .
- Antidepressant Effects : The piperazine ring is commonly associated with antidepressant activity. Compounds containing this moiety have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
- Antimicrobial Properties : Some derivatives have displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for the development of new antibiotics .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds has revealed that specific substitutions on the pyrimidine and piperazine rings significantly influence biological activity. Key findings include:
- Methoxy Substitution : The presence of a methoxy group on the phenyl ring enhances lipophilicity, improving cellular uptake and bioavailability.
- Piperazine Modifications : Alterations in the piperazine structure can lead to variations in receptor binding affinity and selectivity, impacting the overall pharmacological profile.
- Pyrimidine Ring Variability : Different substituents on the pyrimidine ring can affect the compound's mechanism of action, potentially leading to enhanced efficacy against specific targets.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity against A549 and MCF7 cells | |
| Antidepressant | Modulation of serotonin receptors | |
| Antimicrobial | Effective against E. coli and S. aureus |
Case Studies
- Antitumor Activity Study : A study conducted on various pyrimidine derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against human cancer cell lines, indicating potent antitumor properties .
- Neuropharmacological Evaluation : Another research effort evaluated the antidepressant effects through behavioral assays in rodent models. Results indicated that modifications to the piperazine moiety significantly influenced anxiolytic-like effects .
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-18-4-8-22(9-5-18)32-24-17-23(26-19(2)27-24)28-12-14-29(15-13-28)25(30)16-20-6-10-21(31-3)11-7-20/h4-11,17H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFXZNQRYPKFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













